5-(2-Cyano-phenoxy)pentanenitrile
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Overview
Description
5-(2-Cyano-phenoxy)pentanenitrile is an organic compound characterized by the presence of both a cyano group and a phenoxy group attached to a pentanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Cyano-phenoxy)pentanenitrile typically involves the reaction of 2-cyanophenol with 1-bromopentanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Cyano-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-(2-Cyano-phenoxy)pentanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Cyano-phenoxy)pentanenitrile involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. The phenoxy group can engage in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pentanenitrile: A simpler nitrile compound with a similar backbone but lacking the phenoxy group.
2-Cyanophenol: Contains the cyano and phenol groups but lacks the pentanenitrile chain.
Phenoxyacetonitrile: Similar structure but with a shorter carbon chain.
Uniqueness: 5-(2-Cyano-phenoxy)pentanenitrile is unique due to the combination of the cyano and phenoxy groups attached to a pentanenitrile backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-cyanobutoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-4-1-5-9-15-12-7-3-2-6-11(12)10-14/h2-3,6-7H,1,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOHUFHYHRTHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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